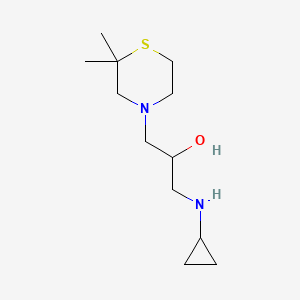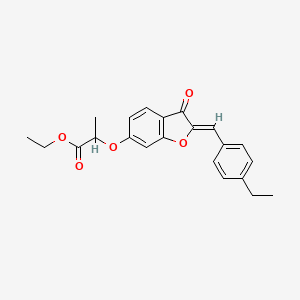![molecular formula C12H22N2O B2750558 N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide CAS No. 2094512-77-1](/img/structure/B2750558.png)
N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells that have an increased dependence on RNA polymerase I activity.
Mechanism of Action
N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis, which is necessary for the production of ribosomes and protein synthesis. In cancer cells with an increased dependence on RNA polymerase I activity, the inhibition of this process leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells with p53 mutations. It has also been shown to inhibit the growth of tumors in animal models. In addition, this compound has been shown to have a synergistic effect when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide in lab experiments is its ability to selectively target cancer cells with an increased dependence on RNA polymerase I activity. This allows for the study of cancer cells with specific mutations, such as p53 mutations. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Careful consideration must be given to the dosage and duration of treatment to minimize any potential side effects.
Future Directions
There are several future directions for the study of N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide. One area of research is the development of this compound as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients. Another area of research is the study of the mechanism of action of this compound. This includes the identification of potential biomarkers that can be used to predict the response of cancer cells to this compound treatment. Additionally, the development of this compound analogs with improved potency and selectivity is an area of active research. Finally, the use of this compound in combination with other cancer treatments, such as immunotherapy, is an area of research that holds promise for the development of more effective cancer treatments.
Synthesis Methods
The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide involves the reaction of cyclohexylmethylamine with acryloyl chloride to form N-cyclohexylmethylacrylamide. This intermediate is then reacted with N,N-dimethylethylenediamine to form this compound. The synthesis of this compound has been optimized to yield a high purity product with a high yield.
Scientific Research Applications
N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that have an increased dependence on RNA polymerase I activity. This includes cancer cells with mutations in the tumor suppressor gene p53, which is commonly mutated in many types of cancer. This compound has been shown to induce cell death in cancer cells with p53 mutations, while sparing normal cells.
properties
IUPAC Name |
N-[2-[cyclohexyl(methyl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-12(15)13-9-10-14(2)11-7-5-4-6-8-11/h3,11H,1,4-10H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWLIUQQXZBBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C=C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2750475.png)
![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2750476.png)



![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]acetamide](/img/structure/B2750482.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2750485.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750486.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)
![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)
